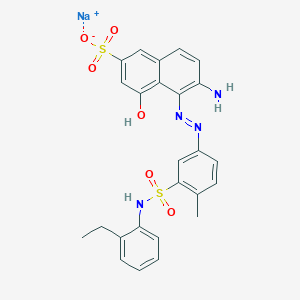![molecular formula C12H20N4O2 B14784432 2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14784432.png)
2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide is a chemical compound with the molecular formula C11H18N4O2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide typically involves the reaction of 6-methoxypyridazin-3-ylmethylamine with isopropylamine and a suitable acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-N-[(6-methoxypyridazin-3-yl)methyl]acetamide: Similar structure but with a different acyl group.
2-amino-N-isopropyl-N-(6-methoxypyridazin-3-ylmethyl)acetamide: Another derivative with slight structural variations
Uniqueness
2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H20N4O2 |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C12H20N4O2/c1-8(2)16(12(17)9(3)13)7-10-5-6-11(18-4)15-14-10/h5-6,8-9H,7,13H2,1-4H3 |
InChI-Schlüssel |
XBQUCSQTQILPQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC1=NN=C(C=C1)OC)C(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-](/img/structure/B14784354.png)






![(2R,5R)-1-[(benzyloxy)carbonyl]-4-[(tert-butoxy)carbonyl]-5-methylpiperazine-2-carboxylic acid](/img/structure/B14784421.png)


![2-amino-N-ethyl-N-[(3-methylphenyl)methyl]propanamide](/img/structure/B14784447.png)

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14784455.png)
![(1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B14784458.png)
